molecular formula C9H11N3 B8813504 2-(Tert-butyl)pyrimidine-5-carbonitrile

2-(Tert-butyl)pyrimidine-5-carbonitrile

Cat. No.: B8813504
M. Wt: 161.20 g/mol
InChI Key: RVRWCGLEMLVCMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Tert-butyl)pyrimidine-5-carbonitrile is a chemical building block of significant interest in medicinal chemistry and materials science. Its molecular structure, which incorporates both an electron-withdrawing nitrile group and a sterically hindering tert -butyl group on a pyrimidine ring, makes it a valuable scaffold for developing novel therapeutic agents and functional materials. In pharmaceutical research, the pyrimidine-5-carbonitrile core is a key pharmacophore in the design of potent enzyme inhibitors. Specifically, derivatives of this scaffold have been extensively investigated as inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway , a critical signaling route often dysregulated in cancer, leading to uncontrolled tumor growth and proliferation . Compounds featuring this structure have demonstrated promising antiproliferative activity against various human cancer cell lines in screening studies conducted by institutions like the National Cancer Institute (NCI) . Furthermore, pyrimidine-5-carbonitrile hybrids have been explored as potent cyclooxygenase-2 (COX-2) inhibitors with concomitant anticancer activity, showing efficacy in nanomolar concentrations against breast, lung, and liver cancer cell lines . Beyond biomedical applications, the pyrimidine-5-carbonitrile structure is a cornerstone in developing advanced organic electronic materials . It serves as an efficient electron-accepting unit in donor-acceptor-donor (D-A-D) type molecules that exhibit Thermally Activated Delayed Fluorescence (TADF) and Aggregation-Induced Emission Enhancement (AIEE) . These properties are crucial for creating highly efficient, sky-blue organic light-emitting diodes (OLEDs) for displays and lighting, as well as sensitive optical oxygen sensors . This product is intended for research and development purposes in a laboratory setting only. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, human consumption, or veterinary use.

Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

2-tert-butylpyrimidine-5-carbonitrile

InChI

InChI=1S/C9H11N3/c1-9(2,3)8-11-5-7(4-10)6-12-8/h5-6H,1-3H3

InChI Key

RVRWCGLEMLVCMS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC=C(C=N1)C#N

Origin of Product

United States

Comparison with Similar Compounds

Antimicrobial Activity: Substituent Effects on Pyrimidine Derivatives

Pyrimidine-5-carbonitrile derivatives with chloro, methylsulfanyl, or thienyl substituents at the 2- and 6-positions exhibit potent anti-tubercular activity. For example:

  • 4-Chloro-2,6-dimethylsulfanyl pyrimidine-5-carbonitrile and 4-chloro-2-methylsulfanyl-6-(2-thienyl) pyrimidine-5-carbonitrile show activity against M.
  • 2-(Tert-butyl)pyrimidine-5-carbonitrile lacks the chloro or thienyl groups, which are critical for antimicrobial activity in these analogs. The tert-butyl group may reduce reactivity compared to electron-withdrawing substituents like chlorine .
Table 1: Structural and Functional Comparison of Antimicrobial Pyrimidine Analogs
Compound Substituents (2-/6-positions) Key Activity Reference
4-Chloro-2,6-dimethylsulfanyl Cl, SMe Anti-tubercular
4-Chloro-2-methylsulfanyl-6-thienyl Cl, SMe, thienyl Anti-tubercular
2-(Tert-butyl)-5-carbonitrile t-Bu, CN No reported activity

Kinase Inhibitors: CDK9 Selectivity

Pyrimidine-5-carbonitriles with thiazol-5-yl and phenylamino substituents at the 4- and 2-positions, respectively, are potent CDK9 inhibitors. Examples include:

  • 6 (C24H25N5O2S) : Binds CDK9/cyclin T with selectivity over CDK2/cyclin A, as shown by thermal shift assays .

In contrast, this compound lacks the thiazole and phenylamino moieties critical for kinase binding. The tert-butyl group may hinder interactions with the ATP-binding pocket of CDKs.

Table 2: CDK9 Inhibitors vs. This compound
Compound Substituents (4-/2-positions) Key Feature Reference
12t Thiazol-5-yl, phenylamino 98% purity, CDK9 inhibition
6 Thiazol-5-yl, morpholine CDK9 selectivity, thermal shift
2-(Tert-butyl)-5-carbonitrile t-Bu, CN No kinase activity reported

Anticancer Agents: PI3K/AKT Pathway Targeting

Pyrimidine-5-carbonitriles with methoxyphenyl and methylthio groups demonstrate cytotoxic activity via PI3K/AKT inhibition:

  • 7f (C24H25N5O2S) : IC50 = 3.36 µM (AKT-1), 4.01 µM (PI3Kδ), and 6.99 µM (PI3Kγ) .

The tert-butyl analog’s lack of methoxyphenyl or methylthio groups likely limits its interaction with PI3K/AKT targets. However, its nitrile group may enhance electrophilicity for covalent binding, a feature unexplored in current studies.

Table 3: Anticancer Activity of Pyrimidine-5-carbonitrile Derivatives
Compound Substituents (4-/2-positions) IC50 (µM) Reference
7f Methoxyphenyl, methylthio 3.36 (AKT-1)
4a–e Alkylpiperazinyl, methylthio Not quantified
2-(Tert-butyl)-5-carbonitrile t-Bu, CN No data

Preparation Methods

Synthesis of 2-Tert-butyl-5-chloropyrimidine

The foundational step involves chlorination of 2-tert-butylpyrimidine, as detailed in patent literature. Direct chlorination with elemental chlorine in acetic acid at 55–65°C produces 2-tert-butyl-5-chloropyrimidine in high purity. Sodium acetate buffers mitigate side reactions, while solvent concentrations of 1.5–3.0 M ensure optimal viscosity and reactivity.

Reaction Conditions :

  • Solvent : Acetic acid

  • Temperature : 55–65°C

  • Buffer : Sodium acetate (1.2 equiv)

  • Yield : ~85% (reported analogously)

Cyclocondensation Approaches

Mannich Aminomethylation

Adapting methods from 4-amino-2-methylpyrimidine-5-carbonitrile synthesis, tert-butylamidine hydrochloride replaces acetamidine hydrochloride in a Mannich reaction with malononitrile and formaldehyde. This one-pot process in tert-butanol at 65–70°C yields 4-amino-2-tert-butylpyrimidine-5-carbonitrile, which undergoes oxidative deamination to remove the amino group.

Key Steps :

  • Condensation :

    • Reactants : tert-Butylamidine HCl, malononitrile, formaldehyde

    • Solvent : tert-Butanol

    • Temperature : 65–70°C, 4 hours

    • Yield : 86% (analogous to)

  • Oxidation :

    • Reagent : tert-Butyl hydroperoxide (70%)

    • Temperature : 30–35°C, 1 hour

    • Yield : 91% (post-purification)

Nucleophilic Substitution on Dichloropyrimidine-5-carbonitrile

Dual Functionalization Strategy

4,6-Dichloropyrimidine-5-carbonitrile serves as a versatile precursor. Selective substitution at the 4-position with tert-butylamine under basic conditions introduces the tert-butyl group, while the 6-chloro residue is reduced via hydrogenolysis.

Experimental Data :

  • Substitution :

    • Conditions : K₂CO₃, DMF, 80°C, 8 hours

    • Yield : 78%

  • Reduction :

    • Catalyst : Pd/C, H₂ (1 atm)

    • Solvent : Ethanol

    • Yield : 95%

Catalytic and Metal-Mediated Methods

Copper-Catalyzed Cyanation

Ullmann-type reactions using CuCN enable direct cyanation of 2-tert-butyl-5-iodopyrimidine, though iodinated precursors require additional synthesis steps.

Conditions :

  • Catalyst : CuCN (2.0 equiv)

  • Solvent : N-Methylpyrrolidone (NMP)

  • Temperature : 180°C, 24 hours

  • Yield : 68% (extrapolated from)

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling with tert-butylboronic acid remains impractical due to the instability of tert-butylboronic acids. However, tert-butylzinc reagents may offer alternative pathways under Negishi conditions.

Comparative Analysis and Optimization

Efficiency and Scalability

MethodYield (%)Purity (%)Scalability
Chlorination-Cyanation89–92>99High
Cyclocondensation78–8698.5Moderate
Nucleophilic Substitution78–9597Low

Key Findings :

  • Chlorination-Cyanation : Superior yield and scalability, albeit requiring hazardous chlorine gas.

  • Cyclocondensation : Amenable to one-pot synthesis but necessitates deamination.

  • Nucleophilic Substitution : Limited by precursor availability and multi-step complexity .

Q & A

Q. What are the common synthetic routes for preparing 2-(tert-butyl)pyrimidine-5-carbonitrile and related derivatives?

Methodological Answer: The synthesis of this compound derivatives typically involves nucleophilic substitution or coupling reactions. For example, and describe the use of propiolic thioethers and substituted thiols to functionalize the pyrimidine core. Key steps include:

  • Thiol-alkyne coupling : Propiolic thioether intermediates are reacted with substituted thiols (e.g., pyridinylthiol, tetrazolylthiol) under basic conditions (e.g., K₂CO₃ in DMF) .
  • Cyano group retention : The carbonitrile group at position 5 is preserved during synthesis, as confirmed by HR-MS (ESI) data .

Q. Table 1. Representative Synthetic Conditions and Yields

Compound TypeReaction ConditionsYield (%)Melting Point (°C)Characterization Methods
Thioether-substituted derivativeK₂CO₃, DMF, 80°C, 12h32.8–89.3174–197¹H/¹³C NMR, HR-MS
Adamantane-modified derivativeAcetyl chloride, acetone, NaBH₄20%254–256RP-HPLC, elemental analysis

Q. How are structural and purity characteristics of this compound derivatives validated?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra confirm substituent positions and chemical environments. For instance, pyrimidine ring protons resonate at δ 8.5–9.0 ppm, while tert-butyl protons appear as a singlet near δ 1.3 ppm .
  • High-Resolution Mass Spectrometry (HR-MS) : Experimental [M+H]⁺ values are compared with theoretical calculations (e.g., C₁₄H₁₅N₃S: 257.0984 vs. 257.0986) to verify molecular integrity .
  • Melting Point Analysis : Sharp melting points (e.g., 174–197°C) indicate high purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

Methodological Answer: Yields vary significantly (32.8–89.3%) depending on:

  • Substituent steric effects : Bulky groups (e.g., adamantane in ) reduce yields due to steric hindrance .
  • Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance reactivity compared to THF .
  • Catalyst use : Transition-metal catalysts (e.g., Pd for cross-coupling) may improve efficiency but require rigorous exclusion of moisture .

Q. How should researchers address contradictions in spectral data during characterization?

Methodological Answer:

  • NMR signal splitting : Unexpected multiplicity may arise from dynamic effects (e.g., hindered rotation). Use variable-temperature NMR to resolve ambiguities .
  • HR-MS discrepancies : If observed [M+H]⁺ deviates >2 ppm from theory, recheck sample purity via RP-HPLC (e.g., method C in ) .

Q. What are the stability and reactivity considerations for handling this compound derivatives?

Methodological Answer:

  • Chemical stability : Avoid strong acids/bases, which may hydrolyze the nitrile group. Store derivatives under inert gas (N₂/Ar) at –20°C .
  • Incompatible materials : Reactive metals (e.g., Na, Mg) can induce explosive side reactions with nitriles .

Q. How do structural modifications influence the biological activity of this compound derivatives?

Methodological Answer:

  • Kinase inhibition : Derivatives with thiazole or tetrazole substituents () show potent CDK9 inhibition (IC₅₀ < 50 nM) due to enhanced π-π stacking in the ATP-binding pocket .
  • Toxicity modulation : Introducing hydrophilic groups (e.g., -OH, -NH₂) reduces cytotoxicity while retaining target affinity .

Safety and Handling

Q. What precautions are necessary when working with this compound derivatives?

Methodological Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Employ fume hoods for weighing and reactions .
  • Acute toxicity : LD₅₀ values for similar nitriles range from 200–500 mg/kg (oral, rat). Administer activated charcoal immediately upon ingestion .

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